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Compound of Interest

1-(3-
Compound Name:

Chlorophenyl)cyclopropanamine
CAS No.: 474709-84-7

Cat. No.: B1522653

Get Quote

Executive Summary & ldentity Matrix

1-(3-Chlorophenyl)cyclopropanamine is a primary amine featuring a cyclopropane ring
substituted at the 1-position with a 3-chlorophenyl group.[1][2] This scaffold serves as a critical
pharmacophore in medicinal chemistry, particularly in the development of monoamine reuptake
inhibitors. Its rigid cyclopropyl backbone restricts conformational freedom, often enhancing
binding affinity compared to flexible alkyl chain analogs.

The InChl Key (International Chemical Identifier Key) provides a hashed, fixed-length digital
signature for this molecule, enabling precise database mapping and avoiding ambiguity with
structural isomers (e.g., the 2-chloro or 4-chloro variants).

Chemical Identity Matrix
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Parameter Value

Common Name 1-(3-Chlorophenyl)cyclopropanamine

474709-84-7 (Free Base) / 1217031-87-2 (HCI

CAS Number
Salt)
Molecular Formula
Molecular Weight 167.64 g/mol
) INnChI=1S/C9H10CIN/c10-8-3-1-2-7(6-8)9(11)4-
InChl String
5-9/h1-3,6H,4-5,11H2
InChl Key HPZLWZKZPAZLIO-UHFFFAOYSA-N
SMILES NC1(CC1)clccec(Cl)cl

The Core Identifier: Decoding the InChl

The InChl string is the "source code" of the chemical structure. The InChl Key is its hashed
"fingerprint.” Understanding the layers of the string explains why the Key is unique.

Layer-by-Layer Analysis

The string INChl=1S/C9H10CIN/c10-8-3-1-2-7(6-8)9(11)4-5-9/h1-3,6H,4-5,11H2 decomposes
as follows:

Version/Standard (1S): Indicates standard InChl version 1.

Formula Layer (/C9H10CIN): The gross elemental composition.

Connections Layer (/c...): Defines the skeletal connectivity (heavy atoms).
o 10-8-3-1-2-7(6-8): Describes the 3-chlorophenyl ring connectivity.[2][3][4]

o 9(11)4-5-9: Describes the cyclopropane ring (4-5-9) and the amine attachment (11
attached to 9).

Hydrogen Layer (/h...): Specifies proton locations.

© 2026 BenchChem. All rights reserved. 2/7 Tech Support


https://www.chemblink.com/moreProducts/more474709-84-7.htm
https://www.sigmaaldrich.com/SG/en/product/ambeedinc/ambh324abb8a
https://www.sigmaaldrich.com/US/en/product/aldrich/cbr00915
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1522653?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o 1-3,6H: Aromatic protons.

o 4-5,11H2: Methylene protons on the cyclopropane ring (4-5) and the amine protons
(11H2).

The Hash Generation (InChl Key)

The InChl Key HPZLWZKZPAZLIO-UHFFFAOYSA-N is generated via a SHA-256 hash of the
string above.

e Block 1 (HPZLWZKZPAZLIO): Encodes the connectivity (skeleton). If you change the
position of the Chlorine from meta to para, this entire block changes.

e Block 2 (UHFFFAOYSA): Encodes stereochemistry and isotopic layers. The
"UHFFFAQOYSA" suffix indicates a standard, achiral, non-isotopic form.

e Block 3 (N): Indicates the protonation state (Neutral).

Visualization: InChl Generation Workflow

The following diagram illustrates the logical flow from chemical structure to the generation of
the unique InChl Key.

Chemical Structure
1-(3-Chlorophenyl)cyclopropanamine automers, Bonds;

InChi Layers
1. Formula: C9H10CIN . . InChl Key
2. Connections: /c... | SEE e S Shlzeelicsling HPZLWZKZPAZLIO-UHFFFAOYSA-N
3. Hydrogens: /h...

Click to download full resolution via product page

Figure 1: The algorithmic pathway transforming the molecular graph into the InChl Key.

Synthesis & Experimental Protocols

To ensure the integrity of the chemical assigned to this INChl Key, precise synthesis is required.
The Kulinkovich-Szymoniak reaction is the most authoritative modern method for synthesizing
primary cyclopropylamines from nitriles, avoiding the instability of intermediate cyclopropanols.
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Protocol: Titanium-Mediated Cyclopropanation

This protocol converts 3-chlorobenzonitrile directly to 1-(3-chlorophenyl)cyclopropanamine.

Reagents:

3-Chlorobenzonitrile (1.0 eq)

Ethylmagnesium bromide (EtMgBr) (2.0 - 2.5 eq)

Titanium(lV) isopropoxide (

) (1.0 eq)

Boron trifluoride etherate (

) (2.0 eq)

Solvent: Anhydrous Diethyl Ether (

Step-by-Step Methodology:

Preparation: Flame-dry a 250 mL round-bottom flask and flush with Argon. Add 3-
chlorobenzonitrile (10 mmol) and

(20 mmol) in 50 mL anhydrous

o Grignard Addition: Cool the solution to -78°C. Add EtMgBr (22 mmol) dropwise over 30
minutes. The solution will turn dark (formation of titanacyclopropane species).

e Ligand Exchange: Allow the mixture to warm to room temperature and stir for 1 hour.
e Lewis Acid Activation: Add

(20 mmol) dropwise. This facilitates the ring closure and amine formation.[5] Stir for 12
hours.
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e Quenching: Quench carefully with 10% NaOH solution.
o Extraction: Extract with

(3x). Wash combined organics with brine, dry over
, and concentrate.

« Purification: Purify the crude oil via column chromatography (Silica gel, DCM/MeOH 9:1) to
yield the pure amine.

Why this works: The reaction proceeds via a titanacyclopropane intermediate which acts as a
1,2-dicarbanion equivalent, attacking the nitrile group to form the cyclopropane ring in a single
pot.

Cheminformatics & Safety
Database Integration

Researchers should use the InChl Key HPZLWZKZPAZLIO-UHFFFAOYSA-N to query
databases like PubChem or ChEMBL. Unlike name-based searches (which may fail due to
synonyms like "m-chlorophenylcyclopropylamine”), the InChl Key guarantees retrieval of the
exact structure.

Safety Profile (GHS Standards)

 Signal Word: Warning
e Hazard Statements:

H302: Harmful if swallowed.

[e]

H315: Causes skin irritation.

(¢]

[¢]

H319: Causes serious eye irritation.

o

H335: May cause respiratory irritation.
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+ Handling: All synthesis steps involving EtMgBr and Titanium catalysts must be performed
under inert atmosphere (Argon/Nitrogen) to prevent pyrophoric reactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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